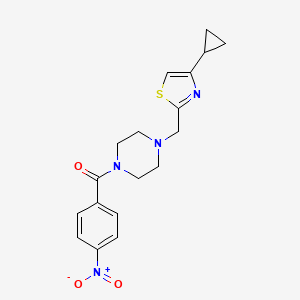
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic molecule characterized by a complex structure that integrates a piperazine ring, a thiazole moiety, and a nitrophenyl group. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological research.
Chemical Structure
The molecular formula for this compound is C19H21N3O2S with a molecular weight of 385.5 g/mol. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A common motif in medicinal chemistry that enhances biological activity. |
| Thiazole Moiety | Known for its antimicrobial and anticancer properties. |
| Nitrophenyl Group | May contribute to the compound's electronic properties and reactivity. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine derivative.
- Introduction of the cyclopropylthiazole moiety.
- Coupling with the nitrophenyl group through methanone linkage.
Each step requires careful optimization to achieve high yields and purity of the final product .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable findings include:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, suggesting that this compound may also possess similar effects .
- Anticancer Potential : The structural features imply potential efficacy against various cancer cell lines, as thiazole derivatives are often explored for their antitumor activities.
- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:
- Antibacterial Studies : A study on similar piperazine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
- Anticancer Research : Research on thiazole-containing compounds has revealed mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest, which may be relevant to this compound's profile.
- Neurotransmitter Interaction : Studies indicate that piperazine derivatives can modulate dopamine receptors, which may lead to advancements in treating psychiatric disorders .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance can provide insights into binding affinities and interactions with specific targets like enzymes or receptors.
Propiedades
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(14-3-5-15(6-4-14)22(24)25)21-9-7-20(8-10-21)11-17-19-16(12-26-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPHLXMJYDWKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













